2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

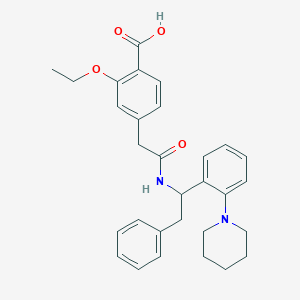

2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity): is a chemical compound with the molecular formula C30H34N2O4 and a molecular weight of 486.60 g/mol . It is an impurity of Repaglinide, an antidiabetic drug used to control blood sugar levels in patients with type 2 diabetes mellitus . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desisopropyl-2-phenyl Repaglinide involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for 2-Desisopropyl-2-phenyl Repaglinide typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable .

化学反応の分析

Types of Reactions: 2-Desisopropyl-2-phenyl Repaglinide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Analytical Methods

The identification and quantification of 2-Desisopropyl-2-phenyl Repaglinide are crucial for ensuring the quality of pharmaceutical formulations. Various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for the separation and quantification of repaglinide impurities. It allows for the detection of impurities at levels as low as 0.1% in bulk drug samples .

- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been utilized to isolate novel impurities from repaglinide, providing enhanced resolution and sensitivity compared to traditional HPLC methods .

- Mass Spectrometry (MS) : Coupled with liquid chromatography, MS aids in the structural characterization of impurities, allowing researchers to confirm the identity of compounds based on their mass-to-charge ratios .

Stability Studies

Stability studies are essential for understanding how impurities affect the shelf life and efficacy of pharmaceutical products. Research indicates that repaglinide is prone to degradation under various conditions:

- Hydrolysis : The most common degradation pathway involves hydrolysis under basic conditions, leading to the formation of significant impurities such as Impurity A and Impurity C .

- Degradation Products : A study identified several degradation products through LC-MS analysis, which included compounds not previously documented in pharmacopoeial monographs . These findings highlight the importance of monitoring impurities during drug formulation.

Case Studies

Several studies have documented the implications of 2-Desisopropyl-2-phenyl Repaglinide in pharmaceutical applications:

- Impurity Characterization : A comprehensive study isolated seven unknown impurities from repaglinide using UPLC and characterized them through spectral analysis techniques such as NMR and IR spectroscopy . This research emphasized the need for rigorous impurity profiling in drug development.

- Formulation Stability : In a case involving accelerated stability testing, repaglinide formulations were analyzed for purity and degradation over time under controlled temperature and humidity conditions. Results indicated a gradual increase in impurity levels correlating with storage duration .

- Pharmacological Insights : Although primarily regarded as an impurity, understanding the pharmacodynamics of 2-Desisopropyl-2-phenyl Repaglinide may provide insights into its effects on insulin secretion mechanisms, similar to those observed with the parent compound repaglinide .

Summary Table of Analytical Methods

| Method | Detection Limit | Application |

|---|---|---|

| HPLC | 0.1% | Quantification of impurities |

| UPLC | <0.1% | Isolation of novel impurities |

| LC-MS | Varies | Structural characterization |

作用機序

The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide is not well-documented, as it is primarily an impurity of Repaglinide. Repaglinide itself works by stimulating the release of insulin from the pancreatic beta cells. It binds to the ATP-sensitive potassium channels on the beta cell membrane, causing depolarization and opening of calcium channels, which leads to insulin secretion .

類似化合物との比較

Repaglinide: The parent compound, used as an antidiabetic drug.

Nateglinide: Another antidiabetic drug with a similar mechanism of action.

Mitiglinide: A compound with similar pharmacological properties.

Uniqueness: 2-Desisopropyl-2-phenyl Repaglinide is unique as an impurity of Repaglinide, providing insights into the purity and quality of Repaglinide formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the pharmaceutical product .

生物活性

2-Desisopropyl-2-phenyl Repaglinide, also known as Repaglinide Impurity, is a compound that arises as an impurity during the synthesis of the antidiabetic drug repaglinide. Understanding its biological activity is crucial for assessing the safety and efficacy of repaglinide formulations, especially since impurities can influence pharmacological outcomes and patient safety. This article synthesizes available research findings on the biological activity of 2-Desisopropyl-2-phenyl Repaglinide, including data tables and case studies.

2-Desisopropyl-2-phenyl Repaglinide has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C30H34N2O4 |

| Molecular Weight | 482.60 g/mol |

| CAS Number | 72941640 |

| Chemical Structure | Chemical Structure |

This compound is structurally related to repaglinide, which is a meglitinide analog used for managing type 2 diabetes by stimulating insulin secretion from the pancreas.

Pharmacological Profile

The biological activity of 2-Desisopropyl-2-phenyl Repaglinide has not been extensively studied compared to its parent compound. However, some studies indicate that impurities like this can exhibit varying degrees of pharmacological activity.

- Insulin Secretion : Similar to repaglinide, it is hypothesized that 2-Desisopropyl-2-phenyl Repaglinide may influence insulin secretion due to its structural similarity. However, specific data on its potency and efficacy in stimulating insulin release remains limited.

- Toxicity Profile : The presence of impurities such as 2-Desisopropyl-2-phenyl Repaglinide raises concerns regarding potential toxicity. Studies have shown that impurities can lead to adverse effects in clinical settings, necessitating thorough evaluation during drug formulation processes .

Stability and Degradation

Research indicates that repaglinide and its impurities, including 2-Desisopropyl-2-phenyl Repaglinide, can degrade under various conditions:

| Condition | Effect on Repaglinide Stability |

|---|---|

| High Temperature | Significant degradation observed |

| Acidic Environment | Rapid degradation |

| Oxidative Conditions | Enhanced degradation |

A study demonstrated that repaglinide's stability was adversely affected by the presence of excipients like polyvinylpyrrolidone (PVP) and magnesium stearate .

Clinical Implications

In clinical studies involving repaglinide, it was noted that formulations containing impurities could lead to variability in glycemic control among patients. For instance, a comparative phase 3 study highlighted that while repaglinide effectively maintained glycemic levels, the presence of certain impurities could affect patient response .

Regulatory Perspectives

Regulatory bodies emphasize the importance of monitoring impurities in pharmaceutical products. The FDA guidelines recommend that active pharmaceutical ingredients (APIs) should contain less than 0.1% of certain impurities to ensure patient safety . The identification and quantification of impurities like 2-Desisopropyl-2-phenyl Repaglinide are critical for compliance with these standards.

特性

IUPAC Name |

2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMEOVDUOZDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。